molecular formula C19H22ClN5O3S B2358672 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide CAS No. 1040666-44-1

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2358672
CAS No.: 1040666-44-1
M. Wt: 435.93
InChI Key: MQLUIAFKLBCKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S/c1-11-8-13(14(28-5)9-12(11)20)21-16(26)10-24-18(27)25-15(22-24)6-7-17(23-25)29-19(2,3)4/h6-9H,10H2,1-5H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLUIAFKLBCKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves multiple steps. One common synthetic route includes the interaction of 6-tert-butyl-3-hydrazino-1,2,4-triazolo[3,4-c]-1,2,4-triazin-5-one with formic acid . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolo-pyridazin moiety can be reduced to form alcohols or amines.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The triazolo-pyridazin moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide include other triazolo-pyridazin derivatives such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a synthetic organic molecule characterized by its unique heterocyclic structure. This compound belongs to a class of triazolopyridazines known for their diverse biological activities, including potential applications in medicinal chemistry. Its molecular formula is C20H25ClN5O3SC_{20}H_{25}ClN_{5}O_{3}S with a molecular weight of approximately 405.9 g/mol.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the tert-butylsulfanyl group enhances lipophilicity, potentially improving membrane permeability. The triazole and pyridazine rings are known to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.

Feature Description
Molecular FormulaC20H25ClN5O3SC_{20}H_{25}ClN_{5}O_{3}S
Molecular Weight405.9 g/mol
Key Functional GroupsTert-butylsulfanyl, triazole, pyridazine, chloro-methoxyphenylacetamide

Antimicrobial Properties

Research indicates that compounds similar to this triazolopyridazine have shown promising antimicrobial activity. For instance, derivatives with fused triazole and pyridazine rings have been evaluated for their effectiveness against various bacterial strains and fungi. The compound's structure suggests potential efficacy against tuberculosis and other infectious diseases due to its ability to interact with bacterial enzymes involved in cell wall synthesis.

Antiviral Activity

The antiviral potential of heterocyclic compounds has been widely studied. Although specific data on this compound is limited, similar structures have demonstrated significant antiviral activity against viruses such as HSV and others. For example, compounds with triazole moieties have been reported to inhibit viral replication effectively .

Anti-inflammatory and Anticancer Effects

The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with cancer progression. Recent studies suggest that related triazole-containing compounds exhibit anti-inflammatory effects through the inhibition of NF-kB activation and COX-2 expression.

Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of triazole derivatives, one compound demonstrated up to 91% inhibition of HSV replication in Vero cells at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM). This highlights the potential for similar compounds like the one to exhibit comparable antiviral effects .

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial screening of various heterocyclic compounds revealed that those containing sulfanyl groups showed enhanced activity against resistant strains of bacteria. The presence of the tert-butylsulfanyl group in our compound may confer similar advantages in antimicrobial efficacy.

The biological activity of this compound is likely attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or replication.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses or cancer cell proliferation.
  • Signal Pathway Interference : The structural components could disrupt signaling pathways that lead to disease progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.